N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core. This heterocyclic scaffold is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors. The compound’s substituents—a 2-cyanoethyl and an isopropyl group on the sulfonamide nitrogen—likely influence its physicochemical properties (e.g., solubility, lipophilicity) and pharmacological activity.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-propan-2-yl-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c1-9(2)16(8-4-7-13)20(17,18)11-6-3-5-10-12(11)15-19-14-10/h3,5-6,9H,4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUMVCSMVRZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC#N)S(=O)(=O)C1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves the reaction of benzo[c][1,2,5]thiadiazole-4-sulfonamide with 2-cyanoethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antiviral and antimicrobial properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. In cancer cells, it is believed to induce apoptosis by activating caspases and disrupting mitochondrial function . The compound may also inhibit certain enzymes or proteins essential for viral replication, contributing to its antiviral activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold is a versatile platform for drug discovery. Below is a detailed comparison with two closely related analogs:
N-(3-Piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9)
- Substituents: A 3-piperazin-1-yl-3-oxopropyl group replaces the 2-cyanoethyl and isopropyl groups.
- Pharmacological Activity :
- Synthetic Pathway : Derived from iterative parallel synthesis, emphasizing the importance of substituent bulk and polarity in receptor binding .
N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (VU 0255035)
- Substituents : A 3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl group enhances structural complexity.
- Physicochemical Properties :
General Trends in Structure-Activity Relationships (SAR)
- Substituent Effects: Polar Groups: The 2-cyanoethyl group in the target compound may improve solubility compared to the bulkier piperazine derivatives (e.g., Compound 9, VU 0255035), but could reduce membrane permeability. Receptor Selectivity: Piperazine-containing analogs (e.g., Compound 9) show marked M1 selectivity, suggesting that nitrogen-rich substituents favor interactions with muscarinic receptors .
- Synthetic Challenges :
Patent Landscape and Therapeutic Potential
highlights extensive patent activity for benzo[c][1,2,5]thiadiazole derivatives, including sulfonamides, by major pharmaceutical firms (e.g., Merck, Sanofi). This underscores the scaffold’s relevance in targeting neurological and metabolic disorders .
Biological Activity
N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS No. 312742-08-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C12H14N4O2S2
- Molecular Weight : 310.39516 g/mol
- Purity : Typically ≥ 97%
- Structure : The compound features a benzo[c][1,2,5]thiadiazole core with sulfonamide and cyanoethyl substituents, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and cellular stress responses.
- NLRP3 Inflammasome Inhibition : Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory effects on the NLRP3 inflammasome. This inflammasome plays a crucial role in the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .
- Selectivity and Potency : Research has shown that derivatives with similar structures can achieve IC50 values in the low nanomolar range for inhibiting IL-1β secretion in vitro. For instance, one study reported an IC50 of 7 nM for a related compound . This suggests that modifications to the sulfonamide moiety can enhance selectivity and potency against specific inflammatory pathways.
In Vitro Studies
In vitro assays using THP-1 cells demonstrated that compounds related to this compound significantly inhibited IL-1β release upon stimulation with lipopolysaccharides (LPS) and ATP. The structure–activity relationship (SAR) analyses revealed that specific substitutions on the aromatic ring could enhance inhibitory activity against the NLRP3 inflammasome .
In Vivo Studies
In vivo experiments conducted on murine models showed that selected analogs of this compound significantly reduced IL-1β levels compared to control groups. Notably, doses as low as 10 mg/kg resulted in a reduction of IL-1β secretion by approximately 44% to 57% . These findings underscore the potential therapeutic applications of this class of compounds in treating inflammatory diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
